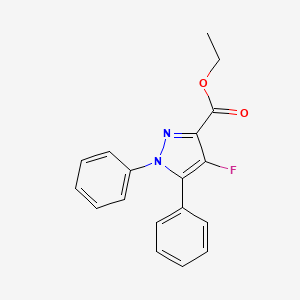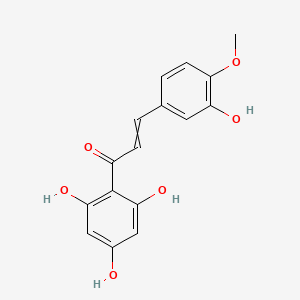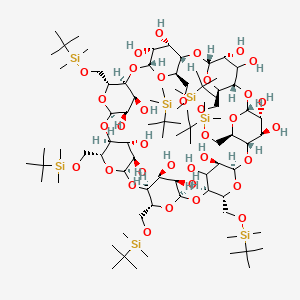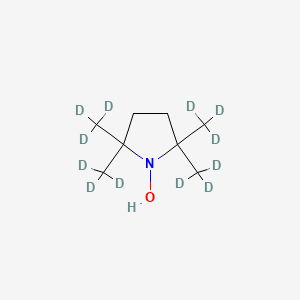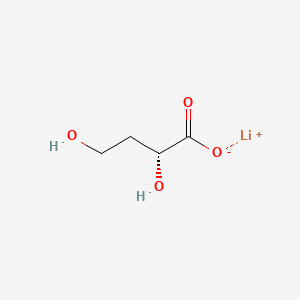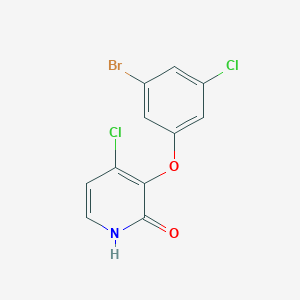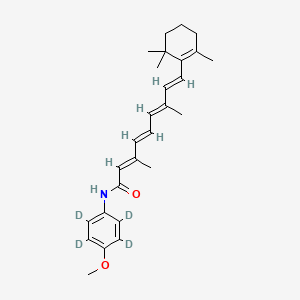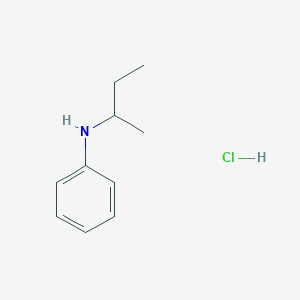
N-(Butan-2-yl)aniline Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butan-2-yl)aniline Hydrochloride is an organic compound with the molecular formula C10H15N·HCl. It is a derivative of aniline, where the hydrogen atom in the amino group is substituted with a butan-2-yl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)aniline Hydrochloride typically involves the alkylation of aniline with butan-2-yl halides in the presence of a base. The reaction can be carried out under reflux conditions using solvents such as ethanol or methanol. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The final product is purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butan-2-yl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides are typical reagents used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitrosoaniline, nitroaniline, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(Butan-2-yl)aniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(Butan-2-yl)aniline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylaniline: Similar in structure but with a methyl group instead of a butan-2-yl group.
N-Ethylaniline: Contains an ethyl group in place of the butan-2-yl group.
N-Propylaniline: Features a propyl group instead of a butan-2-yl group.
Uniqueness
N-(Butan-2-yl)aniline Hydrochloride is unique due to its specific alkyl substitution, which imparts distinct chemical and physical properties. The butan-2-yl group provides steric hindrance and increased lipophilicity, making it suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H16ClN |
|---|---|
Poids moléculaire |
185.69 g/mol |
Nom IUPAC |
N-butan-2-ylaniline;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-3-9(2)11-10-7-5-4-6-8-10;/h4-9,11H,3H2,1-2H3;1H |
Clé InChI |
VKSAYXHOADYBEC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


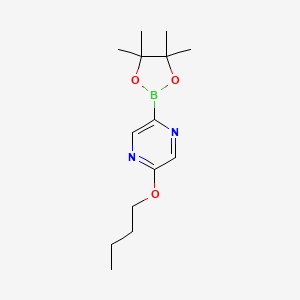
![2-[[6-Bromo-1-[(4-oxo-2-thioxo-5thiazolidinylidene)methyl]-2-naphthalenyl]oxy]-acetic acid](/img/structure/B13844058.png)
![3-Methoxythieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13844059.png)

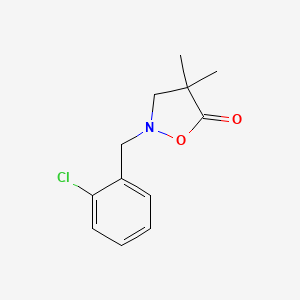
![(2,5-Dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate](/img/structure/B13844069.png)
